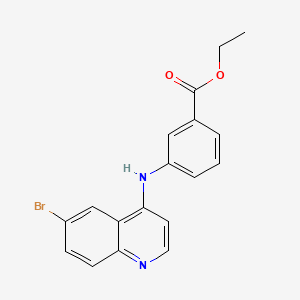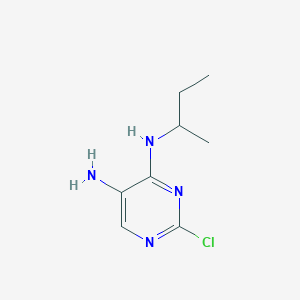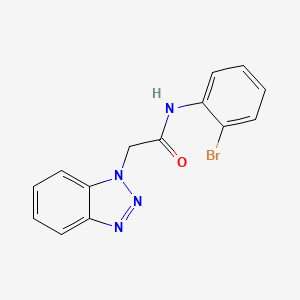
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Metoxifenil)-1,3,4-oxadiazol-2-il)anilina es un compuesto químico que pertenece a la clase de oxadiazoles. Los oxadiazoles son compuestos heterocíclicos que contienen un átomo de oxígeno y dos átomos de nitrógeno en un anillo de cinco miembros.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(5-(4-Metoxifenil)-1,3,4-oxadiazol-2-il)anilina típicamente implica la ciclización de hidrazidas apropiadas con ácidos carboxílicos o sus derivados. Un método común es la reacción de 4-metoxibenzo-hidrazida con un derivado de ácido carboxílico apropiado en condiciones ácidas o básicas para formar el anillo oxadiazol .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción y garantizar la pureza y el rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(5-(4-Metoxifenil)-1,3,4-oxadiazol-2-il)anilina puede experimentar varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otros grupos funcionales.
Sustitución: El anillo aromático puede experimentar reacciones de sustitución electrófila y nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los reactivos como los halógenos, los agentes nitrantes y los agentes sulfonantes pueden usarse para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
2-(5-(4-Metoxifenil)-1,3,4-oxadiazol-2-il)anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se está investigando por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes
Mecanismo De Acción
El mecanismo de acción de 2-(5-(4-Metoxifenil)-1,3,4-oxadiazol-2-il)anilina implica su interacción con objetivos moleculares y vías específicas. El anillo oxadiazol puede interactuar con varias enzimas y receptores, lo que lleva a cambios en su actividad. Esta interacción puede resultar en la modulación de procesos biológicos, como el crecimiento celular y la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Amino-5-(4-metoxifenil)-1,3,4-oxadiazol
- 4-(((4-Metoxifenil)amino)metil)-N,N-dimetil-anilina
- 2-Metoxifenil-5-((fenilamino)metil)fenol
Unicidad
2-(5-(4-Metoxifenil)-1,3,4-oxadiazol-2-il)anilina es única debido a su estructura específica, que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
88185-03-9 |
|---|---|
Fórmula molecular |
C15H13N3O2 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H13N3O2/c1-19-11-8-6-10(7-9-11)14-17-18-15(20-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3 |
Clave InChI |
FZJZNABYDBBGHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)
![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)



![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)
